2-((1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is a complex organic compound characterized by the presence of a tetrazole ring, a thiazole ring, and a propanamide group. Its unique structure allows for potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The compound's IUPAC name reflects its intricate molecular architecture, which includes various functional groups that may influence its biological activity and chemical reactivity.
This compound is classified under heterocyclic compounds due to the presence of nitrogen-containing rings (tetrazole and thiazole). It is also categorized as an amide due to the propanamide group. The compound is identified by the CAS number 924838-19-7 and can be sourced from chemical suppliers such as BenchChem and EvitaChem, which provide detailed information regarding its synthesis and potential applications.
The synthesis of 2-((1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide typically involves several key steps:
The molecular formula of 2-((1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide is C15H16N6OS2. The structural representation includes:
The InChI string for this compound is InChI=1S/C15H16N6OS2/c1-9-5-4-6-12(10(9)2)21-15(18-19-20-21)24-11(3)13(22)17-14-16-7-8-23-14/h4-8,11H,1-3H3,(H,16,17,22).
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for 2-((1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole and thiazole rings can form hydrogen bonds and π–π interactions with active sites on enzymes, leading to inhibition or modulation of their activity. Additionally, the propanamide group improves solubility and bioavailability, enhancing pharmacokinetic properties.
Chemical properties include stability under various pH conditions and potential reactivity with nucleophiles or electrophiles due to functional groups present in its structure .
Due to its unique structure, 2-((1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)propanamide has potential applications in:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7